N-[2-(1,3-benzodioxol-5-yl)-2-morpholin-4-ylethyl]-N'-(2-methoxyethyl)ethanediamide
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Overview
Description
The compound contains a 1,3-benzodioxol-5-yl group, which is a common moiety in many bioactive molecules and pharmaceuticals . It also contains a morpholine ring, which is often found in drugs due to its polarity and ability to form hydrogen bonds .
Molecular Structure Analysis
The compound has several functional groups including a benzodioxole, a morpholine ring, and an amide group. These groups can participate in various chemical reactions .Chemical Reactions Analysis
Compounds with similar structures can undergo various chemical reactions, including reactions related to their acetamide groups, interactions with different reagents, and the potential for undergoing oxidation or reduction.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as its polarity, solubility, and stability would be influenced by the functional groups present in the molecule .Scientific Research Applications
Synthesis and Chemical Properties
Researchers have developed novel heterocyclic compounds, including those derived from benzodioxole and morpholine, demonstrating significant interest in their synthesis due to their potential biological activities. For instance, Abu‐Hashem et al. (2020) synthesized novel compounds with anti-inflammatory and analgesic properties, showcasing the versatility of morpholine derivatives in medicinal chemistry (Abu‐Hashem et al., 2020).
Biological Applications
The biological applications of compounds related to N-[2-(1,3-benzodioxol-5-yl)-2-morpholin-4-ylethyl]-N'-(2-methoxyethyl)ethanediamide extend to various fields, including antimicrobial activities. Bektaş et al. (2007) synthesized triazole derivatives with morpholine components, showing moderate to good antimicrobial activities, indicating the potential of such compounds in developing new antimicrobial agents (Bektaş et al., 2007).
Material Science Applications
In material science, the compound's derivatives have been investigated for their potential in creating advanced materials. Angiolini et al. (1997) examined copolymeric systems bearing morpholine moieties for ultraviolet-curable pigmented coatings, highlighting the importance of such structures in the development of new materials for industrial applications (Angiolini et al., 1997).
Advanced Synthesis Techniques
The compound's derivatives have also been used in advanced synthesis techniques. Brands et al. (2003) described an efficient synthesis of NK(1) receptor antagonist Aprepitant, involving morpholine derivatives, showcasing the compound's utility in complex chemical syntheses (Brands et al., 2003).
Safety and Hazards
Properties
IUPAC Name |
N'-[2-(1,3-benzodioxol-5-yl)-2-morpholin-4-ylethyl]-N-(2-methoxyethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O6/c1-24-7-4-19-17(22)18(23)20-11-14(21-5-8-25-9-6-21)13-2-3-15-16(10-13)27-12-26-15/h2-3,10,14H,4-9,11-12H2,1H3,(H,19,22)(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMNKALSGXAVHSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C(=O)NCC(C1=CC2=C(C=C1)OCO2)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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